5-(Trifluoromethyl)thiophene-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)thiophene-2-carboximidamide is an organic compound with the molecular formula C6H5F3N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoromethyl group at the 5-position and a carboximidamide group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-(Trifluoromethyl)thiophene-2-carboxylic acid with appropriate reagents to form the carboximidamide derivative . The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 5-(Trifluoromethyl)thiophene-2-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)thiophene-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines[5][5].
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)thiophene-2-carboximidamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carboximidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of neuronal nitric oxide synthase, the compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can reduce the production of nitric oxide, which is implicated in various pathological conditions . The molecular pathways involved include the modulation of nitric oxide signaling, which plays a role in neurotransmission, vasodilation, and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoromethyl)thiophene-2-carboxylic acid: This compound is structurally similar but lacks the carboximidamide group.
2,5-Bis(trifluoromethyl)thiophene: This compound contains two trifluoromethyl groups and is used in the synthesis of various fluorinated thiophene derivatives.
Uniqueness
5-(Trifluoromethyl)thiophene-2-carboximidamide is unique due to the presence of both the trifluoromethyl and carboximidamide groups, which confer distinct chemical and biological properties. Its ability to act as a selective inhibitor of neuronal nitric oxide synthase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1260663-11-3 |
---|---|
Molekularformel |
C6H5F3N2S |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
5-(trifluoromethyl)thiophene-2-carboximidamide |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H3,10,11) |
InChI-Schlüssel |
XKVMMOZZCWGHSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C(F)(F)F)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.